molecular formula C13H9N3O2 B180788 3-Nitro-4-(phenylamino)benzonitrile CAS No. 16588-23-1

3-Nitro-4-(phenylamino)benzonitrile

Cat. No.: B180788
CAS No.: 16588-23-1
M. Wt: 239.23 g/mol
InChI Key: FEQBPFGUGQALQK-UHFFFAOYSA-N
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Description

3-Nitro-4-(phenylamino)benzonitrile is a chemical compound with the molecular formula C13H9N3O2. It is a nitrile derivative of 4-aminobenzonitrile and is known for its potential therapeutic and environmental applications. This compound is also referred to as 4-anilino-3-nitrobenzonitrile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Nitro-4-(phenylamino)benzonitrile typically involves the nitration of 4-aminobenzonitrile. One common method includes the reaction of 4-aminobenzonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(phenylamino)benzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as stannous chloride in the presence of hydrochloric acid or iron and acetic acid.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group activates the aromatic ring towards nucleophilic attack.

Common Reagents and Conditions

    Reducing Agents: Stannous chloride, iron, and acetic acid are commonly used for the reduction of the nitro group.

    Nitrating Agents: Nitric acid and sulfuric acid are used for the nitration of 4-aminobenzonitrile.

Major Products Formed

    Reduction: The major product formed from the reduction of this compound is 4-(phenylamino)benzonitrile.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

3-Nitro-4-(phenylamino)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-4-(phenylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-nitrobenzonitrile: Similar in structure but lacks the phenylamino group.

    4-Anilino-3-nitrobenzonitrile: Another name for 3-Nitro-4-(phenylamino)benzonitrile.

    3-Nitrobenzonitrile: Lacks the phenylamino group and has different reactivity.

Uniqueness

This compound is unique due to the presence of both nitro and phenylamino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-anilino-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c14-9-10-6-7-12(13(8-10)16(17)18)15-11-4-2-1-3-5-11/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQBPFGUGQALQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389457
Record name 3-Nitro-4-(phenylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16588-23-1
Record name 3-Nitro-4-(phenylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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